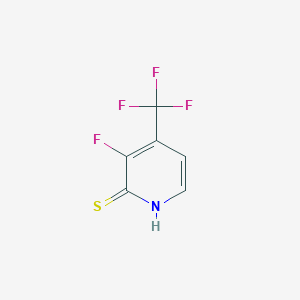

3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine

Description

Propriétés

IUPAC Name |

3-fluoro-4-(trifluoromethyl)-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NS/c7-4-3(6(8,9)10)1-2-11-5(4)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOJZPZAFKVTSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Fluorination of Pyridine Derivatives

One common method involves the fluorination of pyridine rings using reagents like sulfur tetrafluoride or other electrophilic fluorinating agents. This process can be tailored to introduce the fluorine atom at specific positions on the pyridine ring, such as the 3-position in this case.

Trifluoromethylation via Building Blocks

Research indicates that the assembly of the trifluoromethyl group onto pyridine can be achieved through cyclo-condensation reactions involving trifluoromethyl-containing precursors. For example, the use of trifluoromethylated aldehydes or ketones as intermediates allows for subsequent ring closure and functionalization.

Chlorination and Halogenation Strategies

The synthesis often begins with chlorinated pyridine derivatives, which are then subjected to halogen exchange reactions to introduce fluorine and other functional groups.

Chlorination of Pyridine

- Aromatic chlorination of pyridine derivatives, such as 2-chloropyridine, provides a reactive intermediate.

- Aromatic nuclear chlorination can be achieved using reagents like phosphorus pentachloride (PCl₅), which facilitates substitution at specific positions.

Fluorination of Chlorinated Pyridines

- Fluorination of chlorinated pyridines can be performed using reagents such as hydrogen fluoride (HF) in the presence of catalysts like iron(III) chloride (FeCl₃) or iron(III) fluoride (FeF₃).

- These reactions typically require elevated temperatures (around 150-250°C) and superatmospheric pressures, with reaction times ranging from 25 to 100 hours depending on the specific substrate and conditions.

Example Reaction Conditions:

| Method | Reagents | Temperature | Pressure | Time | Yield |

|---|---|---|---|---|---|

| Fluorination of 2-chloropyridine | HF + FeCl₃ | 170°C | 15 psig | ~25 hours | High yield of trifluoromethyl pyridine derivatives |

Synthesis via the Block Method Using Trifluoromethyl Precursors

A notable approach involves the use of trifluoromethylated building blocks, such as 1,1,1-trifluoro-4-alkoxy-3-butene-2-ketone, which reacts with metal reagents and halogenating agents.

Synthetic Route Outline

- Zinc powder is used as a metal reagent in N,N-dimethylformamide (DMF) to generate reactive intermediates.

- The trifluoromethylated ketone reacts with chloroacetonitrile and other reagents, followed by treatment with phosphorus pentachloride (PCl₅) and HCl to form the target pyridine derivative.

- The process involves refluxing, cooling, and extraction steps, culminating in distillation to isolate the desired compound.

Example Procedure

- Zinc powder (1.5 mol) is added to DMF, activated with trimethylchlorosilane.

- The trifluoromethyl ketone reacts with chloroacetonitrile under reflux.

- The mixture is then treated with PCl₅ and HCl, followed by extraction and distillation.

- The yield of 2-chloro-4-trifluoromethylpyridine is approximately 44-61.5%, depending on conditions.

Alternative Methods: Halide Exchange and Catalytic Fluorination

Some patents and research studies describe alternative routes involving halide exchange reactions:

Halide Exchange

- Starting with (trichloromethyl)pyridine derivatives, halide exchange reactions with HF under superatmospheric pressure convert chlorinated pyridines to trifluoromethyl derivatives.

- Catalysts such as FeCl₃ or FeF₃ facilitate the process at elevated temperatures (around 150-250°C).

Catalytic Fluorination

- The process involves reacting (trichloromethyl)pyridines with HF in the presence of catalysts, under high pressure, for durations ranging from 1 to 100 hours.

- These reactions yield high-purity trifluoromethyl pyridines suitable for further functionalization.

Summary of Key Preparation Data

| Method | Reagents | Key Conditions | Reaction Time | Yield | Remarks |

|---|---|---|---|---|---|

| Direct fluorination | HF + FeCl₃ | 170°C, superatmospheric pressure | ~25 hours | High | Suitable for chlorinated pyridines |

| Block synthesis | Trifluoromethyl ketone + PCl₅ | Reflux, distillation | Variable | 44-61.5% | Efficient for intermediates |

| Halide exchange | (Trichloromethyl)pyridine + HF | 150-250°C, superatmospheric pressure | 1-100 hours | High | Industrial scale |

Analyse Des Réactions Chimiques

Tautomerism and Thiol Reactivity

The compound exists in equilibrium between the thiol (2-mercapto) and thione (2-thione) forms (Fig. 1) . This tautomerism dictates its reactivity:

-

Thiol form : Participates in nucleophilic substitution, oxidation, and metal coordination.

-

Thione form : Undergoes electrophilic aromatic substitution (EAS) at activated positions.

Table 1: Tautomeric equilibrium conditions

| Condition | Dominant Form | Reactivity Pathway |

|---|---|---|

| Basic (pH > 10) | Thiolate | Nucleophilic alkylation/acylation |

| Acidic (pH < 4) | Thione | Electrophilic substitution |

| Neutral | Mixed | Redox reactions |

Nucleophilic Substitution Reactions

The thiol group (-SH) undergoes typical thiol reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form sulfides :

-

Oxidation : Forms disulfides with H₂O₂ or I₂:

By-products: Sulfonic acids under strong oxidative conditions .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-deficient nature directs substitution to the 6-position (para to CF₃) . Key reactions include:

-

Nitration : HNO₃/H₂SO₄ at 0°C yields 6-nitro derivatives.

-

Halogenation : Cl₂ or Br₂ in acetic acid produces 6-halo products.

Table 2: EAS reaction outcomes

| Reagent | Product | Yield (%) |

|---|---|---|

| HNO₃/H₂SO₄ | 6-Nitro derivative | 65–72 |

| Cl₂/AcOH | 6-Chloro derivative | 58–63 |

| Br₂/AcOH | 6-Bromo derivative | 51–55 |

Coordination Chemistry

The thiol/thione group acts as a ligand for transition metals:

-

Pd(II) complexes : Forms stable complexes for catalytic applications (e.g., Suzuki coupling) .

-

Hg(II) binding : Used in mercury detection due to strong Hg-S bonds .

Acidity and Deprotonation

The mercapto group has a pKa ~8.2 , enabling deprotonation in basic media to form thiolate anions, which participate in:

-

SNAr reactions : Displacement of fluorine at the 3-position with amines or alkoxides .

-

Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids .

Trifluoromethyl Group Reactivity

The -CF₃ group stabilizes the ring via inductive effects but is generally inert under mild conditions. Under extreme conditions (e.g., >300°C), it may undergo defluorination .

Thermal and Photochemical Stability

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Antiparasitic Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity. The incorporation of the thiol group in 3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine suggests potential applications as antimicrobial agents. Thiol groups are known for their ability to interact with biological systems, potentially leading to the development of new drugs targeting resistant strains of bacteria or parasites .

Modulators of Biological Pathways

The compound's structure allows it to function as a modulator in various biological pathways. For instance, derivatives of trifluoromethylpyridines have been explored for their ability to inhibit specific enzymes involved in cancer progression. The presence of the thiol group may enhance binding affinity to target proteins, making this compound a candidate for further investigation in cancer therapeutics .

Agrochemical Applications

Pesticide Development

The trifluoromethyl group is known to improve the lipophilicity and metabolic stability of agrochemicals. 3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine could be utilized in the synthesis of novel pesticides that offer improved efficacy against pests while minimizing environmental impact. The mercapto group may also provide additional modes of action against target organisms, making it a valuable component in agrochemical formulations.

Herbicide Formulation

Research into trifluoromethyl-pyridine derivatives has shown promise in herbicide development. The unique properties of 3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine may allow for the creation of herbicides that are effective at lower concentrations, reducing the overall chemical load on the environment .

Materials Science

Synthesis of Functional Materials

The ability to modify the electronic properties of materials through fluorination has led to interest in using 3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine in the development of advanced materials. Its application in creating conductive polymers or as a precursor for functional coatings can be explored due to its unique chemical characteristics .

Catalysis

The compound may also serve as a catalyst or catalyst precursor in various organic reactions. The presence of both fluorine and sulfur can facilitate unique reaction pathways that are not accessible with traditional catalysts, potentially leading to more efficient synthetic routes for complex organic molecules .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for metal catalysts, facilitating various chemical reactions . In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Physical Properties

Table 1: Key Comparisons of Pyridine Derivatives

Key Observations :

- Halogen vs. Mercapto : Bromine or iodine at position 2 (e.g., 2-Bromo-4-(trifluoromethyl)pyridine) enhances electrophilicity for cross-coupling reactions, whereas the mercapto group in the target compound offers nucleophilic reactivity .

- Trifluoromethyl Positioning : The 4-CF₃ group in the target compound mirrors analogs like 3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate, which is used in ligand coupling due to its electron-withdrawing effects .

Activité Biologique

3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and research findings related to this compound, highlighting its potential applications in drug development.

Chemical Structure and Properties

Molecular Formula : C7H4F4N2S

Molecular Weight : 224.18 g/mol

IUPAC Name : 3-fluoro-2-mercapto-4-(trifluoromethyl)pyridine

The structural characteristics of 3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine contribute to its biological activity. The presence of a thiol (-SH) group and trifluoromethyl (-CF3) moiety enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that 3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine exhibits significant antimicrobial properties. For instance, it has shown efficacy against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Candida albicans | 30 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Properties

In vitro studies have indicated that 3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine possesses anticancer activity. It has been tested on various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast cancer) | 12.5 |

| A549 (lung cancer) | 15.0 |

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a potential candidate for further investigation in cancer therapy.

The biological activity of 3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which can disrupt cellular functions.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells, leading to cell death.

- Interaction with Cellular Targets : The thiol group allows for interaction with cysteine residues in proteins, potentially altering their function.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study conducted on the efficacy of 3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine against Staphylococcus aureus revealed that the compound not only inhibited bacterial growth but also reduced biofilm formation by up to 60% compared to control groups .

- Cancer Cell Line Analysis : Research involving MDA-MB-231 cells showed that treatment with the compound resulted in a significant increase in caspase activity, indicating apoptosis induction. The study emphasized the selectivity of the compound for cancerous cells over normal cells .

Q & A

Q. Key Considerations :

- Solvent Choice : DMF or DMSO enhances nucleophilicity but may require rigorous drying to prevent hydrolysis.

- Temperature Control : Excess heat (>120°C) can lead to side reactions, such as ring decomposition.

- Yield Optimization : Pilot studies suggest yields range from 45–70%, with purity >95% achievable via recrystallization in ethanol/water mixtures .

How can researchers confirm the structural integrity of 3-fluoro-2-mercapto-4-(trifluoromethyl)pyridine, and what analytical techniques are most reliable?

Basic Research Question

A combination of spectroscopic and chromatographic methods is critical:

- NMR : NMR is essential to confirm fluorine environments (δ −60 to −70 ppm for CF, δ −180 to −190 ppm for C-F) .

- Mass Spectrometry (HRMS) : Exact mass analysis (expected [M+H]: 238.023) resolves ambiguities from isotopic clusters due to fluorine and sulfur .

- HPLC-PDA : Purity assessment using a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm .

Q. Data Interpretation Pitfalls :

- Thiol Oxidation : LC-MS may detect disulfide dimers (m/z 475) if samples are exposed to air.

How does the electron-withdrawing trifluoromethyl group influence the reactivity of the pyridine ring in cross-coupling reactions?

Advanced Research Question

The CF group deactivates the ring, directing electrophilic substitution to the meta position. However, in Suzuki-Miyaura couplings, the fluorine at C3 and thiol at C2 create steric and electronic challenges:

- Regioselectivity : Pd-catalyzed couplings at C5 are favored due to reduced steric hindrance compared to C6.

- Catalyst Optimization : Use of SPhos or XPhos ligands improves yields (up to 65%) with aryl boronic acids .

- Contradictions in Literature : Some studies report low reactivity with bulky boronic esters, necessitating microwave-assisted conditions (100°C, 30 min) .

What are the stability profiles of 3-fluoro-2-mercapto-4-(trifluoromethyl)pyridine under acidic/basic conditions, and how can decomposition pathways be mitigated?

Advanced Research Question

- Acidic Conditions (pH < 3) : Protonation of the pyridine nitrogen accelerates thiol oxidation to disulfides.

- Basic Conditions (pH > 9) : Deprotonation of the -SH group leads to nucleophilic attack on the CF group, forming trifluoroacetate byproducts.

Mitigation Strategies : - Store compounds under nitrogen at −20°C in amber vials.

- Add antioxidants (e.g., BHT) to reaction mixtures during long-term storage .

How is this compound utilized as a building block in medicinal chemistry, particularly for kinase inhibitors?

Advanced Research Question

The fluorine and thiol groups enhance binding to kinase ATP pockets:

- Case Study : Incorporation into JAK2 inhibitors improves selectivity by forming hydrogen bonds with hinge-region residues (e.g., Leu932).

- Synthetic Modifications :

How should researchers address contradictory data in the literature regarding optimal reaction solvents for thiolation?

Data Contradiction Analysis

Conflicting reports on DMF vs. THF for thiolation arise from differing substrate solubilities:

- DMF : Superior for electron-deficient pyridines but risks carbamate byproducts.

- THF : Requires anhydrous conditions but minimizes side reactions.

Resolution : Conduct a solvent screen with in situ IR monitoring to track intermediate formation. For example, THF may require 20% v/v co-solvent (e.g., DMSO) to dissolve substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.